

# Comparative Analysis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives' Activity

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## Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1355138

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A series of novel **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile** derivatives have been synthesized and evaluated for their potential as anti-cancer agents. These compounds have demonstrated significant activity through various mechanisms, including the inhibition of key signaling pathways such as PI3K/AKT and EGFR/COX-2. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in this field.

## Quantitative Activity Data

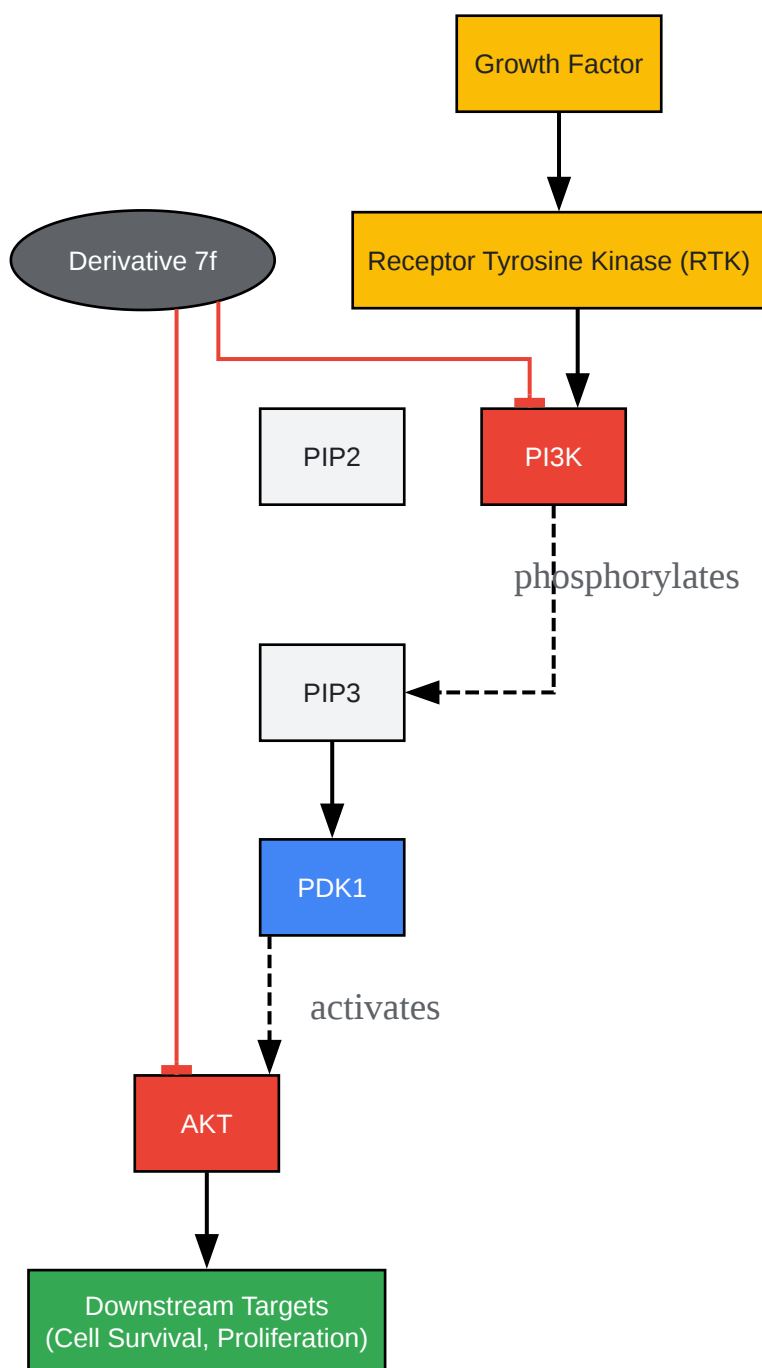
The cytotoxic and enzyme inhibitory activities of various synthesized derivatives are summarized below. The data, primarily presented as IC<sub>50</sub> values, indicate the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

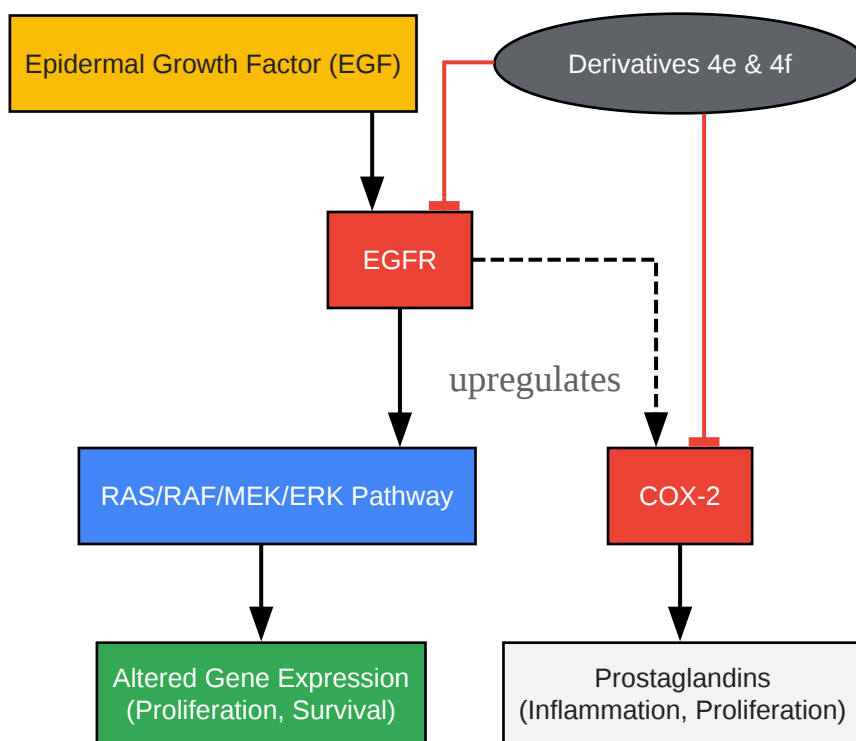
Compound	Target Cell Line/Enzyme	IC50 (μM)	Reference
4d	K562 (Leukemia)	Not explicitly stated, but less active than 7f	[1][2]
7f	K562 (Leukemia)	Most active	[1][2]
PI3Kδ	6.99 ± 0.36	[1][2]	
PI3Kγ	4.01 ± 0.55	[1][2]	
AKT-1	3.36 ± 0.17	[1][2]	
4e	Colo 205 (Colon Cancer)	1.66	[3][4]
4f	Colo 205 (Colon Cancer)	1.83	[3][4]
9d	HCT-116 (Colon Cancer)	1.14 - 10.33	[5]
MCF-7 (Breast Cancer)	1.14 - 10.33	[5]	
11e	HCT-116 (Colon Cancer)	1.14	
MCF-7 (Breast Cancer)	1.54	[5]	
WI-38 (Normal Lung Cells)	63.41 ± 0.015	[5]	
12b	HCT-116 (Colon Cancer)	1.14 - 10.33	
MCF-7 (Breast Cancer)	1.14 - 10.33	[5]	
12d	HCT-116 (Colon Cancer)	1.14 - 10.33	[5]

MCF-7 (Breast Cancer)	1.14 - 10.33	[5]	
13	Aurora A Kinase	38.6 ± 7.0 (nM)	[6]

## Signaling Pathways

The anti-cancer activity of these pyrimidine derivatives is attributed to their interaction with specific signaling pathways crucial for cell survival and proliferation.





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